1,4-Dimethylcyclohexane-1-carbaldehyde
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Overview
Description
1,4-Dimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O. It is a derivative of cyclohexane, featuring a carbaldehyde group (-CHO) attached to the first carbon of the cyclohexane ring, with two methyl groups (-CH3) attached to the fourth carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethylcyclohexane-1-carbaldehyde can be synthesized through several methods, including:
Hydroformylation of 1,4-dimethylcyclohexene: This involves the addition of carbon monoxide and hydrogen to 1,4-dimethylcyclohexene in the presence of a rhodium-based catalyst.
Oxidation of 1,4-dimethylcyclohexanol: The oxidation of 1,4-dimethylcyclohexanol using oxidizing agents such as chromyl chloride (CrO2Cl2) or pyridinium chlorochromate (PCC) can yield the desired aldehyde.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic processes that ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve the most efficient synthesis.
Chemical Reactions Analysis
1,4-Dimethylcyclohexane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, HNO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles and suitable solvents
Major Products Formed:
Oxidation: 1,4-Dimethylcyclohexane-1-carboxylic acid
Reduction: 1,4-Dimethylcyclohexanol
Substitution: Various substituted cyclohexanes depending on the nucleophile used
Scientific Research Applications
1,4-Dimethylcyclohexane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 1,4-Dimethylcyclohexane-1-carbaldehyde exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes through its aldehyde group, which can form Schiff bases with amino groups on proteins. The molecular targets and pathways involved would vary based on the context of the study or application.
Comparison with Similar Compounds
4,4-Dimethylcyclohexane-1-carbaldehyde
2,2-Dimethylcyclohexane-1-carboxaldehyde
Properties
IUPAC Name |
1,4-dimethylcyclohexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8-3-5-9(2,7-10)6-4-8/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLMKMOXYZKZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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